![molecular formula C11H7F4N B12275298 Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)
Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a chemical compound that features a cyclopropane ring attached to a carbonitrile group, with a phenyl ring substituted with fluorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves the reaction of cyclopropanecarbonitrile with a fluorinated phenyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- Cyclopropanecarbonitrile,1-[2-fluoro-5-(trifluoromethyl)phenyl]
- 1-Phenyl-1-cyclopropanecarbonitrile
- 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .
属性
分子式 |
C11H7F4N |
|---|---|
分子量 |
229.17 g/mol |
IUPAC 名称 |
1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F4N/c12-9-7(10(6-16)4-5-10)2-1-3-8(9)11(13,14)15/h1-3H,4-5H2 |
InChI 键 |
RCLPAQYLRIVIDC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
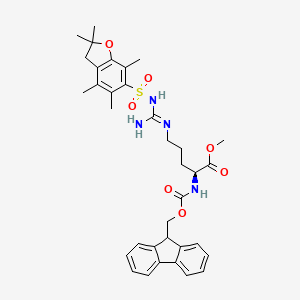
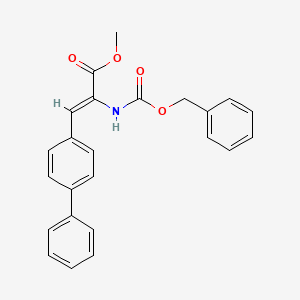
![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
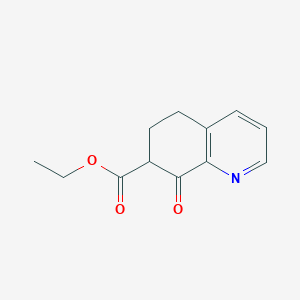
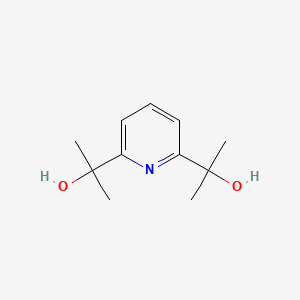
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)
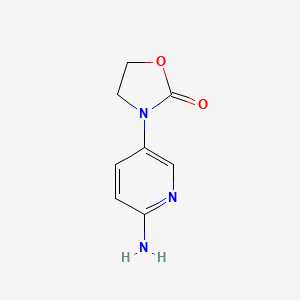
![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
